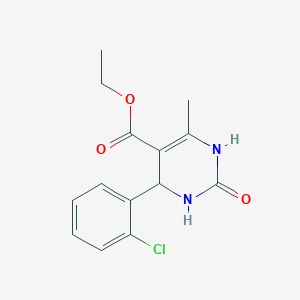

Ethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Übersicht

Beschreibung

Ethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: is a chemical compound belonging to the class of tetrahydropyrimidines This compound features a pyrimidine ring substituted with a chlorophenyl group and a carboxylate ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves the following steps:

Condensation Reaction: The starting materials, such as ethyl acetoacetate and 2-chlorobenzaldehyde, undergo a Knoevenagel condensation reaction to form an intermediate.

Cyclization: The intermediate is then cyclized under acidic conditions to form the pyrimidine ring.

Esterification: The resulting pyrimidine compound is esterified with ethanol to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis process may be optimized for large-scale production. This involves the use of continuous flow reactors, high-purity reagents, and stringent control of reaction conditions to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure and properties.

Substitution: Substitution reactions can introduce new substituents onto the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.

Major Products Formed:

Oxidation Products: Derivatives with hydroxyl, carboxyl, or other oxidized functional groups.

Reduction Products: Reduced forms of the compound with altered chemical properties.

Substitution Products: Compounds with new substituents on the pyrimidine ring.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that tetrahydropyrimidine derivatives, including ethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties

Several investigations have highlighted the anticancer potential of pyrimidine derivatives. This compound has been studied for its ability to induce apoptosis in cancer cells. The compound's mechanism of action involves the modulation of cell cycle progression and the induction of oxidative stress in tumor cells .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research suggests that it may inhibit pro-inflammatory cytokines and pathways involved in inflammatory responses. This makes it a candidate for further studies aimed at treating inflammatory diseases .

Synthesis Techniques

The synthesis of this compound can be achieved through various methods, including microwave-assisted synthesis and mechanochemical techniques. These methods align with green chemistry principles by reducing reaction times and minimizing environmental impact .

Characterization Methods

Characterization of the compound typically involves advanced techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). These methods confirm the structural integrity and purity of the synthesized compounds .

Polymer Chemistry

This compound can serve as a building block in polymer chemistry. Its unique functional groups allow for the modification of polymer properties, potentially leading to materials with enhanced mechanical strength and thermal stability .

Photovoltaic Applications

Recent studies suggest that derivatives of this compound may be explored for use in organic photovoltaic devices due to their electronic properties. The ability to tune the electronic characteristics through structural modifications opens avenues for developing efficient solar energy materials .

Case Studies

Wirkmechanismus

The mechanism by which Ethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes, leading to bacterial cell death.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-(4-chlorophenyl)acetate: A related compound with a different functional group arrangement.

Dicofol: Another chlorinated compound with distinct chemical properties and applications.

Uniqueness: Ethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate stands out due to its specific structural features and potential applications in various scientific fields. Its unique combination of functional groups and biological activities makes it a valuable compound for research and industrial use.

Biologische Aktivität

Ethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (commonly referred to as compound 1) is a member of the tetrahydropyrimidine class of compounds, which have garnered attention for their diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C14H15ClN2O2

- CAS Number : 5948-71-0

- Molecular Weight : 276.74 g/mol

- Appearance : White to off-white crystalline powder

Synthesis

The synthesis of this compound typically involves the condensation of appropriate aldehydes with urea derivatives in the presence of acidic catalysts. Various synthetic routes have been explored to optimize yield and purity.

Antimicrobial Activity

Research indicates that compound 1 exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains and fungi. The results are summarized in Table 1.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate |

| Escherichia coli | 64 µg/mL | Moderate |

| Candida albicans | 16 µg/mL | Strong |

| Aspergillus niger | 128 µg/mL | Weak |

The compound's activity against Candida albicans suggests potential applications in antifungal therapies, particularly in immunocompromised patients where fungal infections are prevalent.

Insecticidal Activity

Insecticidal properties have also been noted for compound 1. A study assessed its effectiveness against mosquito larvae (Anopheles arabiensis), revealing promising results:

| Concentration (µg/mL) | Mortality Rate (%) at 24h | Mortality Rate (%) at 48h |

|---|---|---|

| 0.5 | 15.6 | 16.7 |

| 1 | 33.3 | 37.8 |

| 2 | 100 | 100 |

| 4 | 100 | 100 |

These findings indicate that compound 1 could serve as a natural insecticide, contributing to integrated pest management strategies.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. The compound demonstrated a significant ability to scavenge free radicals, suggesting its utility in preventing oxidative stress-related diseases.

Case Studies and Research Findings

Several studies have highlighted the biological activities of compound 1:

- Antimicrobial Efficacy : A comparative study on various tetrahydropyrimidine derivatives indicated that compound 1 showed superior activity against Candida albicans compared to standard antifungal agents like fluconazole .

- Insecticidal Properties : In a field study assessing the larvicidal effects against malaria vectors, compound 1 achieved over 90% mortality at concentrations above 2 µg/mL within the first day of exposure .

- Antioxidant Studies : Recent research published in Molecules demonstrated that the antioxidant activity of compound 1 was comparable to well-known antioxidants such as ascorbic acid .

Eigenschaften

IUPAC Name |

ethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O3/c1-3-20-13(18)11-8(2)16-14(19)17-12(11)9-6-4-5-7-10(9)15/h4-7,12H,3H2,1-2H3,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAKBIOFRSIUKMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17994-63-7 | |

| Record name | 4-(2-CL-PH)-6-ME-2-OXO-1,2,3,4-4H-PYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.